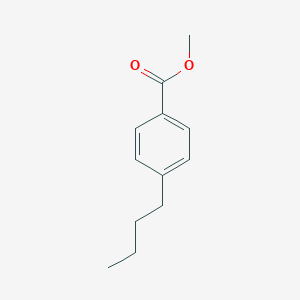

Methyl 4-butylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-4-5-10-6-8-11(9-7-10)12(13)14-2/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRYQLPELPLPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066637 | |

| Record name | Benzoic acid, 4-butyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20651-69-8 | |

| Record name | Benzoic acid, 4-butyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20651-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-butyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-butyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-butyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-butylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Methyl 4 Tert Butylbenzoate

Esterification Reaction Pathways

The most common method for producing methyl 4-tert-butylbenzoate is through the esterification of 4-tert-butylbenzoic acid with methanol (B129727). vinatiorganics.com This process, known as Fischer esterification, is a well-established and fundamental reaction in organic chemistry. scispace.comchembam.com

Acid-Catalyzed Fischer Esterification from 4-tert-Butylbenzoic Acid

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. chembam.com In the synthesis of methyl 4-tert-butylbenzoate, 4-tert-butylbenzoic acid is reacted with methanol. scispace.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates a nucleophilic attack by the alcohol. scispace.com This reversible reaction typically requires conditions that favor the formation of the ester, such as the removal of water or the use of an excess of one of the reactants. nih.gov

Various acid catalysts can be employed, including mineral acids like sulfuric acid, as well as solid acid catalysts. scispace.comgoogle.com The use of greener catalysts, such as methane (B114726) sulphonic acid and deep eutectic solvents, has also been explored to create more environmentally benign processes. scispace.comresearchgate.net

Optimization of Esterification Process Parameters

The efficiency of the Fischer esterification process is highly dependent on several key parameters. Research has focused on optimizing these conditions to maximize the yield of methyl 4-tert-butylbenzoate.

A study utilizing the Taguchi method for statistical analysis identified the optimal parameters for the esterification of 4-tert-butylbenzoic acid with methanol using methane sulphonic acid as a catalyst. scispace.comniscair.res.in The investigation focused on catalyst concentration, the molar ratio of methanol to acid, and reaction time. scispace.com The findings from this optimization study are summarized in the table below.

Table 1: Optimized Parameters for the Esterification of 4-tert-Butylbenzoic Acid

| Parameter | Optimal Value |

|---|---|

| Catalyst | Methane Sulphonic Acid |

| Catalyst Concentration | 10% by weight |

| Molar Ratio (Methanol:Acid) | 5:1 |

| Temperature | 67°C (refluxing) |

| Reaction Time | 2 hours |

Data sourced from a study on the parametric optimization of methyl 4-tert-butylbenzoate synthesis. scispace.comniscair.res.in

Further studies have explored the use of other catalysts and conditions. For instance, using a perfluorosulfonic acid resin catalyst, a yield of 94% was achieved at 140°C and 2 MPa with a 5:1 molar ratio of methanol to 4-tert-butylbenzoic acid and a 10% catalyst loading by weight over 4 hours. google.com Another approach using a polystyrene sulfonic acid resin catalyst at 80°C and 0.8 MPa with a 10:1 molar ratio and 10% catalyst loading resulted in an 80% yield after 8 hours. google.com

Kinetic Modeling and Rate Law Determination for Esterification

Kinetic studies are crucial for understanding the reaction mechanism and designing efficient industrial processes. For the esterification of 4-tert-butylbenzoic acid with methanol catalyzed by methane sulphonic acid, a kinetic investigation revealed that the reaction follows an irreversible pseudo-second-order rate in the initial phase, transitioning to a reversible second-order rate as the reaction progresses. scispace.comniscair.res.in This kinetic model was found to be in good agreement with experimental data. scispace.com

The reaction kinetics of the esterification of p-tert-butylbenzoic acid and methanol using a deep eutectic solvent (ChCl-1.5PTSA) as a catalyst were also studied in the temperature range of 332.15–349.15 K, with the experimental data being well-fitted by a pseudo-homogeneous model. researchgate.net

Oxidative Synthesis Routes

An alternative approach to synthesizing methyl 4-tert-butylbenzoate involves the oxidation of p-tert-butyl toluene (B28343). vinatiorganics.com This method can be carried out in either the liquid or gas phase.

Liquid Phase Oxidation of p-tert-Butyl Toluene (Solvent and Non-Solvent Systems)

In the liquid phase, p-tert-butyl toluene can be oxidized to p-tert-butylbenzoic acid, which is a precursor to methyl 4-tert-butylbenzoate. This oxidation can be performed using various oxidizing agents and catalyst systems. lookchem.comchemicalbook.com

One method involves using acetic acid as a solvent with a cobalt acetate (B1210297) catalyst. p-toluenesulfonicacid-ptbba.com Another approach is a solvent-free liquid phase oxidation, which utilizes a catalyst system of cobalt acetate and sodium bromide with air oxidation at 170°C. lookchem.comchemicalbook.com The influence of catalyst type (Co, Mn, Cr, or Ni naphthenates, acetyl-acetonates, acetates, and stearates), concentration, reaction temperature, and oxygen flow on the process has been studied. lew.ro Optimal conditions for the oxidation of p-tert-butyl toluene to p-tert-butyl benzoic acid were found to be a temperature of 140°C, an oxygen flow of 5 L/h, and a cobalt naphthenate catalyst concentration of 0.06 g metal/mol of p-tert-butyl toluene. lew.ro

A study on the liquid phase oxidation of p-tert-butyltoluene over a Ni/NaY catalyst at 70°C showed the formation of p-tert-butylbenzaldehyde, an intermediate that can be further oxidized to the corresponding carboxylic acid. researchgate.net

High-Temperature Gas Phase Oxidation of p-tert-Butyl Toluene

High-temperature gas-phase oxidation offers a solvent-free alternative for the conversion of p-tert-butyl toluene. In this process, p-tert-butyl toluene is vaporized and oxidized at high temperatures in the presence of a catalyst to produce p-tert-butylbenzoic acid. lookchem.comchemicalbook.comp-toluenesulfonicacid-ptbba.com This method is one of the established routes for the industrial production of the acid, which can then be esterified to methyl 4-tert-butylbenzoate. vinatiorganics.com

Catalytic Systems in Oxidative Processes

In the synthesis of 4-tert-butylbenzoic acid, a precursor to methyl 4-tert-butylbenzoate, various catalytic systems are employed in oxidative processes. These systems are crucial for achieving high efficiency and selectivity.

Cobalt Acetate and Sodium Bromide: A liquid non-solvent oxidation method utilizes a combination of cobalt acetate and sodium bromide as a catalyst. lookchem.com This process involves the air oxidation of p-tert-butyltoluene at elevated temperatures, around 170°C, to produce p-tert-butylbenzoic acid. lookchem.com Research on the liquid-phase oxidation of p-tert-butyltoluene using a cobalt acetylacetonate(II) catalyst with air as the oxidant has shown that factors such as air flow rate, reaction temperature, and catalyst concentration significantly impact the conversion of p-tert-butyltoluene and the yield of p-tert-butylbenzoic acid. researchgate.net Under optimized conditions, a p-tert-butyltoluene conversion of 54.9% and a p-tert-butylbenzoic acid yield of 94.8% were achieved. researchgate.net

Nitric Acid: Nitric acid can also be used as an oxidant for the conversion of p-tert-butyltoluene to p-tert-butylbenzoic acid. lookchem.com A notable advantage of this method is that it can proceed without the need for a separate catalyst. The process involves reacting p-tert-butyltoluene with 68% nitric acid in an autoclave at 180°C for 8 hours, resulting in a high yield of crude p-tert-butylbenzoic acid (95.5%). lookchem.com The crude product is then purified by dissolving it in a sodium hydroxide (B78521) solution to remove impurities, followed by acidification to precipitate the pure p-tert-butylbenzoic acid. lookchem.com This method is highlighted for its good selectivity and low energy consumption. lookchem.com

Advanced Catalytic Approaches in Synthesis

Recent advancements in catalysis have focused on the development of more sustainable and efficient methods for the synthesis of methyl 4-tert-butylbenzoate. These approaches prioritize the use of environmentally friendly catalysts and the implementation of systems that allow for catalyst recovery and reuse.

Application of Green Catalysts (e.g., Methane Sulphonic Acid, Titanium Sulfate)

Methane Sulphonic Acid (MSA): Methane sulphonic acid (MSA) has been identified as an effective and "green" catalyst for the esterification of 4-tert-butylbenzoic acid with methanol to produce methyl 4-tert-butylbenzoate. scispace.comniscair.res.in Studies have focused on optimizing reaction parameters such as catalyst concentration, molar ratio of reactants, and reaction time to maximize the conversion of the acid. scispace.comniscair.res.in One study determined the optimal conditions to be a 10% catalyst concentration, a 5:1 molar ratio of methanol to acid, and a reaction time of 2 hours at a refluxing temperature of 67°C. niscair.res.in MSA is considered a more environmentally friendly alternative to traditional mineral acids like sulfuric acid. scispace.comiiste.org

Titanium Sulfate (B86663): Titanium sulfate (Ti(SO₄)₂) is another environmentally friendly catalyst used for the synthesis of methyl 4-tert-butylbenzoate from p-tert-butylbenzoic acid and methanol. google.com This solid acid catalyst offers advantages such as being easy to handle and having a simple process with less waste. google.com The reaction is typically carried out at reflux temperature for 5 to 8 hours. google.com The catalyst can be removed by filtration, and the product is isolated through distillation. google.com The use of titanium sulfate has been shown to achieve product yields of 75-85%. google.com Sulfated titania catalysts, in general, have demonstrated high activity in esterification reactions due to the presence of both Lewis and Brönsted acid sites. mdpi.com

Cyclic Catalysis and Catalyst Reusability Studies

The reusability of catalysts is a critical factor in developing sustainable and cost-effective chemical processes.

Sulfonated Carbon-Based Catalysts: Research into sulfonated carbon-based catalysts derived from materials like lignin (B12514952) has shown promise for esterification reactions. nih.gov These heterogeneous catalysts can be easily recovered after the reaction and reused multiple times without a significant loss in activity. For instance, a catalyst derived from bagasse lignin and sulfonated with methane sulfonic acid demonstrated good reusability, with a high yield maintained even after the fifth run. nih.gov

Sulfonic Acid Resins: Polystyrene sulfonic acid resins are another type of recyclable catalyst used in the esterification of p-tert-butylbenzoic acid with methanol. google.com These resins are environmentally friendly, easy to separate from the reaction mixture, and can be recycled for subsequent use. google.com The reaction can be carried out at elevated temperatures and pressures, with the catalyst remaining as a solid phase that is easily separated by centrifugation. google.com

Zirconium-Based Catalysts: Moisture-tolerant zirconium complexes have also been investigated for catalytic esterification. nih.gov These catalysts offer the advantage of not requiring water scavengers and can be recycled. Studies have focused on understanding the reaction kinetics to optimize the process. nih.gov

Derivatization Strategies and Novel Compound Synthesis

Methyl 4-tert-butylbenzoate serves as a versatile starting material for the synthesis of a variety of other chemical compounds, including those with potential biological activity and applications in personal care products.

Synthesis of Hydrazide and Schiff Base Derivatives from Methyl 4-tert-Butylbenzoate

Methyl 4-tert-butylbenzoate can be converted into 4-tert-butylbenzohydrazide, a key intermediate for synthesizing hydrazide and Schiff base derivatives. nepjol.infonih.gov

Synthesis of 4-tert-butylbenzohydrazide: The synthesis begins with the esterification of 4-tert-butylbenzoic acid with methanol in the presence of an acid catalyst like sulfuric acid to yield methyl 4-tert-butylbenzoate. nepjol.infonih.gov The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) in a solvent such as absolute ethanol (B145695) and refluxed to produce 4-tert-butylbenzohydrazide. nepjol.infonih.gov

Synthesis of Schiff Bases: The synthesized 4-tert-butylbenzohydrazide can then be condensed with various substituted aromatic aldehydes to form N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives, which are a class of Schiff bases. nih.gov This reaction is typically carried out by refluxing the hydrazide and aldehyde in methanol with a catalytic amount of glacial acetic acid. nih.gov These Schiff base derivatives have been investigated for their potential biological activities. nih.govresearchgate.netresearchgate.net

Table 1: Synthesis of 4-tert-butylbenzohydrazide and its Derivatives

| Step | Reactants | Reagents/Catalysts | Product |

|---|---|---|---|

| 1 | 4-tert-butylbenzoic acid, Methanol | Concentrated Sulfuric Acid | Methyl 4-tert-butylbenzoate |

| 2 | Methyl 4-tert-butylbenzoate | Hydrazine Hydrate, Absolute Ethanol | 4-tert-butylbenzohydrazide |

| 3 | 4-tert-butylbenzohydrazide, Substituted Aromatic Aldehydes | Glacial Acetic Acid, Methanol | N'-benzylidene-4-(tert-butyl)benzohydrazide (Schiff Base) |

Condensation Reactions for Advanced Intermediates (e.g., Avobenzone (B1665848) via Claisen Condensation)

A significant application of methyl 4-tert-butylbenzoate is in the synthesis of avobenzone, a widely used UVA filter in sunscreen products. vinatiorganics.comvinatiorganics.comscientificlabs.co.uk

Claisen Condensation: Avobenzone is synthesized through a Claisen condensation reaction between methyl 4-tert-butylbenzoate and 4-methoxyacetophenone. scientificlabs.co.ukatamanchemicals.comaskfilo.com This reaction is typically carried out in the presence of a strong base, such as sodium amide or potassium methoxide, in a solvent like toluene. atamanchemicals.compatsnap.com The Claisen condensation involves the formation of a β-keto ester from the reaction of an ester with another carbonyl compound. askfilo.com In this specific case, an enolate is formed from 4-methoxyacetophenone, which then attacks the carbonyl group of methyl 4-tert-butylbenzoate. askfilo.comchegg.com The resulting intermediate then undergoes a series of steps to form the final avobenzone product. askfilo.comchegg.com

Table 2: Synthesis of Avobenzone via Claisen Condensation

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product |

|---|---|---|---|---|

| Methyl 4-tert-butylbenzoate | 4-methoxyacetophenone | Sodium Amide or Potassium Methoxide | Toluene | Avobenzone |

Advanced Analytical and Spectroscopic Characterization Techniques for Methyl 4 Tert Butylbenzoate

Chromatographic Separations and Method Development

Chromatographic techniques are indispensable for separating methyl 4-tert-butylbenzoate from starting materials, byproducts, and impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the specific analytical goal, such as purity assessment or monitoring volatile components.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography is a robust technique for determining the purity and concentration of methyl 4-tert-butylbenzoate. Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of such aromatic esters. In a typical application, a nonpolar stationary phase, such as a C8 or C18 column, is used with a polar mobile phase. researchgate.net

For quantitative analysis, a calibration curve is constructed using standards of known concentration. The peak area of the analyte in a sample is then compared to this curve to determine its concentration. The purity of methyl 4-tert-butylbenzoate can be assessed by detecting and quantifying any impurities present in the sample. For instance, HPLC was used to confirm the 98.4% purity of p-tert-butylbenzoic acid, a precursor to methyl 4-tert-butylbenzoate. chemicalbook.com Reaction monitoring is another critical application, where HPLC can track the disappearance of reactants, like methyl 4-cyanobenzoate, and the appearance of the product over time. orgsyn.org

Table 1: Typical HPLC Parameters for Analysis of Benzoate (B1203000) Derivatives

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Methanol (B129727)/Water or Acetonitrile/Water gradient | Elution of the compound from the column. |

| Flow Rate | 1.0 mL/min | Ensures consistent retention times. |

| Detector | UV-Vis (e.g., at 254 nm) | Detection of the aromatic compound. orgsyn.org |

| Temperature | Ambient (e.g., 25 °C) | Maintains stable and reproducible separation. |

Gas Chromatography (GC) for Volatile Analysis and Reaction Monitoring

Gas Chromatography is ideally suited for the analysis of volatile and thermally stable compounds like methyl 4-tert-butylbenzoate. nist.gov The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of a capillary column. Direct aqueous injection GC has been successfully used for analyzing related compounds such as methyl tert-butyl ether (MTBE) and its degradation products. nih.gov

In practice, a sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. notulaebotanicae.ro A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection. GC is highly effective for monitoring the progress of synthesis reactions by quantifying the consumption of reactants and the formation of methyl 4-tert-butylbenzoate. It is also used in quality control to detect and identify any volatile impurities. thegoodscentscompany.com

Table 2: Optimized GC Conditions for Analysis of Related Volatile Organic Compounds

| Parameter | Setting | Reference |

|---|---|---|

| Column | FFAP stationary phase (30 m x 0.25 mm, 0.25 µm film) | nih.gov |

| Carrier Gas | Helium | notulaebotanicae.ro |

| Flow Rate | 1.0 mL/min | nih.gov |

| Injector Temperature | 240 °C | notulaebotanicae.ro |

| Oven Program | 35°C hold, ramp to 90°C, then ramp to 200°C | nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | nih.gov |

Optimization of Chromatographic Parameters for Complex Mixtures

Optimizing chromatographic parameters is crucial for achieving efficient separation, especially in complex reaction mixtures. For the synthesis of methyl 4-tert-butylbenzoate from 4-tert-butylbenzoic acid, a study utilizing the Taguchi method identified the optimal conditions for maximizing the reaction yield. niscair.res.in The key parameters optimized were catalyst concentration, the molar ratio of methanol to acid, and reaction time. niscair.res.in

The study determined that the ideal parameters were a 10% catalyst concentration, a 5:1 molar ratio of methanol to 4-tert-butylbenzoic acid, and a reaction time of 2 hours at a refluxing temperature of 67°C. niscair.res.in Such optimization ensures maximum conversion and simplifies downstream purification and analysis by minimizing the complexity of the final mixture. Kinetic investigations performed as part of this optimization help in understanding the reaction mechanism, establishing that the process follows pseudo-second-order and then reversible second-order rates. niscair.res.in

Molecular Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of methyl 4-tert-butylbenzoate, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. For methyl 4-tert-butylbenzoate, the spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the tert-butyl protons. The aromatic protons typically appear as two doublets in the downfield region (around 7.4-8.0 ppm) due to their distinct electronic environments. rsc.org The singlet for the nine equivalent protons of the tert-butyl group appears upfield (around 1.3 ppm), while the singlet for the three methyl ester protons is found at approximately 3.9 ppm. rsc.org

Table 3: Predicted ¹H NMR Spectral Data for Methyl 4-tert-Butylbenzoate

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.95 | Doublet (d) | 2H | Aromatic protons (ortho to -COOCH₃) |

| ~7.45 | Doublet (d) | 2H | Aromatic protons (ortho to -C(CH₃)₃) rsc.org |

| ~3.90 | Singlet (s) | 3H | Methyl ester protons (-OCH₃) rsc.org |

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for methyl 4-tert-butylbenzoate would show a signal for the carbonyl carbon of the ester at the most downfield position (~167 ppm). rsc.org Four signals are expected for the aromatic carbons, one for the methyl ester carbon (~52 ppm), and two for the tert-butyl group carbons (the quaternary carbon and the three equivalent methyl carbons). rsc.orghmdb.ca

Table 4: Predicted ¹³C NMR Spectral Data for Methyl 4-tert-Butylbenzoate

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~167 | Carbonyl carbon (C=O) rsc.org |

| ~157 | Aromatic C (para to -COOCH₃) |

| ~129 | Aromatic CH (ortho to -COOCH₃) rsc.org |

| ~128 | Aromatic C (ipso to -COOCH₃) |

| ~125 | Aromatic CH (ortho to -C(CH₃)₃) rsc.org |

| ~52 | Methyl ester carbon (-OCH₃) rsc.org |

| ~35 | Quaternary tert-Butyl carbon (-C(CH₃)₃) rsc.org |

HSQC: Heteronuclear Single Quantum Coherence (HSQC) is a 2D NMR technique used to determine proton-carbon single-bond correlations. An HSQC experiment on methyl 4-tert-butylbenzoate would show cross-peaks connecting the signals of each proton to the signal of the carbon atom it is directly attached to, confirming the assignments made in the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz The IR spectrum of methyl 4-tert-butylbenzoate provides a unique "molecular fingerprint." utdallas.edu

The most prominent absorption band is the strong C=O (carbonyl) stretch of the ester group, which appears in the region of 1720-1730 cm⁻¹. youtube.com Other characteristic peaks include C-O stretching vibrations between 1100-1300 cm⁻¹, aromatic C=C stretching bands around 1600-1450 cm⁻¹, and C-H stretching bands. The C-H stretches for the sp³ hybridized carbons of the methyl and tert-butyl groups appear just below 3000 cm⁻¹, while the sp² C-H stretches of the aromatic ring appear just above 3000 cm⁻¹. vscht.cz

Table 5: Characteristic IR Absorption Bands for Methyl 4-tert-Butylbenzoate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic |

| ~3000-2850 | C-H Stretch | Aliphatic (tert-Butyl, Methyl) |

| ~1725 | C=O Stretch | Ester |

| ~1610, 1570, 1460 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HREI-MS) for Molecular Identity and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. In the case of methyl 4-tert-butylbenzoate, electron ionization mass spectrometry (EI-MS) reveals a distinct fragmentation pattern that is characteristic of its molecular structure.

The mass spectrum of methyl 4-tert-butylbenzoate is characterized by a prominent molecular ion peak ([M]⁺) at an m/z of 192, corresponding to its molecular weight (C₁₂H₁₆O₂) nist.govnist.gov. The most abundant fragment ion, which constitutes the base peak in the spectrum, is observed at m/z 177. This peak arises from the loss of a methyl group (•CH₃) from the tert-butyl moiety, a common fragmentation pathway for compounds containing this group, leading to the formation of a stable tertiary carbocation.

Another significant fragmentation involves the loss of the methoxy (B1213986) group (•OCH₃), resulting in a fragment ion at m/z 161. Additionally, the cleavage of the entire tert-butyl group leads to a fragment at m/z 135. A peak at m/z 57, corresponding to the tert-butyl cation ([C(CH₃)₃]⁺), is also observed, further confirming the presence of this substituent.

Table 1: Prominent Fragment Ions in the Electron Ionization Mass Spectrum of Methyl 4-tert-butylbenzoate nist.gov

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 192 | [C₁₂H₁₆O₂]⁺ (Molecular Ion) | 45 |

| 177 | [M - CH₃]⁺ | 100 |

| 161 | [M - OCH₃]⁺ | 20 |

| 135 | [M - C(CH₃)₃]⁺ | 30 |

| 57 | [C(CH₃)₃]⁺ | 15 |

X-ray Structural Analysis of Methyl 4-tert-Butylbenzoate Derivatives

X-ray crystallography is an indispensable technique for the definitive determination of the three-dimensional arrangement of atoms within a crystalline solid. While the crystal structure of methyl 4-tert-butylbenzoate itself has not been extensively reported, analysis of closely related compounds can provide significant insights into the expected molecular geometry and packing in the solid state.

No specific X-ray structural analysis data for derivatives of methyl 4-tert-butylbenzoate were found in the reviewed literature. However, the crystal structure of methyl 4-methylbenzoate, a structurally analogous compound, has been determined and offers a valuable point of comparison nih.govresearchgate.netresearchgate.net. The study of methyl 4-methylbenzoate reveals a monoclinic crystal system with the space group P2₁/c nih.govresearchgate.net. The molecule is essentially planar, with a very small dihedral angle between the aromatic ring and the ester group, indicating a high degree of conjugation researchgate.netresearchgate.net.

Table 2: Crystallographic Data for Methyl 4-methylbenzoate nih.govresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9134 (11) |

| b (Å) | 7.6048 (14) |

| c (Å) | 17.484 (3) |

| β (°) | 97.783 (4) |

| Volume (ų) | 779.0 (2) |

| Z | 4 |

Theoretical and Computational Chemistry Studies on Methyl 4 Tert Butylbenzoate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can accurately predict various properties of Methyl 4-tert-butylbenzoate.

Geometric Properties: DFT is used to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. For Methyl 4-tert-butylbenzoate, DFT would likely be used with a functional like B3LYP and a basis set such as 6-311++G(d,p) to achieve a balance of accuracy and computational cost. mdpi.com The resulting optimized geometry would provide precise information on the planarity of the benzene (B151609) ring, the orientation of the ester and tert-butyl groups, and any steric hindrance between them.

Illustrative Geometric Parameters for Methyl 4-tert-butylbenzoate (Calculated via DFT)

| Parameter | Predicted Value |

| C=O Bond Length (ester) | ~1.21 Å |

| C-O Bond Length (ester) | ~1.36 Å |

| Aromatic C-C Bond Lengths | ~1.39 - 1.40 Å |

| C-C Bond Angle (ring) | ~120° |

| O-C=O Bond Angle (ester) | ~125° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides information about the chemical reactivity and kinetic stability of the molecule. scispace.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org For Methyl 4-tert-butylbenzoate, the HOMO is expected to be localized primarily on the electron-rich benzene ring, while the LUMO is likely to be centered on the electron-withdrawing ester group. The tert-butyl group, being an electron-donating group, would slightly raise the energy of the HOMO.

Illustrative Frontier Orbital Energies for Methyl 4-tert-butylbenzoate

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are representative for a molecule of this type and are intended for illustrative purposes.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. libretexts.org It is plotted onto the electron density surface and color-coded to indicate regions of different electrostatic potential. MEP maps are invaluable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. walisongo.ac.id

In an MEP map of Methyl 4-tert-butylbenzoate, the following features would be expected:

Red Regions: These indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. The oxygen atoms of the carbonyl group in the ester function would be the most prominent red region.

Blue Regions: These represent areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the benzene ring and the methyl group of the ester would show positive potential.

Green/Yellow Regions: These correspond to areas of neutral or near-neutral potential. The tert-butyl group and the carbon framework of the benzene ring would likely fall into this category.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. researchgate.net Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups often possess significant NLO properties. While Methyl 4-tert-butylbenzoate itself is not a classic NLO material, computational methods can be used to predict how its NLO properties could be enhanced through derivatization.

By introducing strong electron-donating groups (like -NH2 or -OCH3) and electron-withdrawing groups (like -NO2 or -CN) onto the benzene ring, a significant intramolecular charge transfer character can be induced. DFT calculations can predict the first hyperpolarizability (β), a key measure of a molecule's NLO response. These calculations can guide the synthesis of new derivatives of Methyl 4-tert-butylbenzoate with potential applications in optoelectronics.

Illustrative First Hyperpolarizability (β) for Hypothetical Derivatives

| Derivative | First Hyperpolarizability (β) (a.u.) |

| Methyl 4-tert-butyl-2-aminobenzoate | Increased |

| Methyl 4-tert-butyl-3-nitrobenzoate | Significantly Increased |

| Methyl 4-tert-butyl-2-amino-5-nitrobenzoate | Very Significantly Increased |

Note: This table illustrates the expected trends in NLO properties upon substitution.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are used to study the behavior of molecules over time, providing insights into their dynamic properties.

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.org Methyl 4-tert-butylbenzoate has several rotatable bonds, including the bond connecting the ester group to the benzene ring and the bond connecting the tert-butyl group to the ring.

Molecular mechanics or DFT calculations can be used to perform a potential energy scan, where the energy of the molecule is calculated as a function of the dihedral angle of a specific bond. This allows for the identification of the most stable conformers (energy minima) and the energy barriers to rotation. For Methyl 4-tert-butylbenzoate, the planarity of the ester group with respect to the benzene ring is a key conformational feature. The most stable conformation would likely involve a compromise between electronic stabilization from conjugation (favoring planarity) and steric hindrance between the ester group and the tert-butyl group.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule. In an MD simulation, the classical equations of motion are solved for all atoms in the system, allowing for the observation of conformational changes over time. This can reveal the flexibility of the molecule and the timescales of different motions.

Studies of Intermolecular Interactions and Solute-Solvent Systems

The interactions between solute and solvent molecules are fundamental to understanding and modeling chemical processes such as crystallization and purification. In the context of the synthesis of Avobenzone (B1665848), a widely used UV filter, Methyl 4-tert-butylbenzoate is a key precursor. Studies on the solid-liquid phase equilibrium of its parent acid, para-tert-butylbenzoic acid, in various solvents, including Methyl 4-tert-butylbenzoate itself, provide insight into the intermolecular forces at play.

Research has determined the solubility of para-tert-butylbenzoic acid in Methyl 4-tert-butylbenzoate at temperatures ranging from 293.15 K to 333.15 K. researchgate.net These experimental data, when correlated with thermodynamic models, help elucidate the nature of the solute-solvent interactions. researchgate.net The dissolution process of para-tert-butylbenzoic acid in this system allows for the calculation of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, which characterize the interactions between the solute and the Methyl 4-tert-butylbenzoate solvent. researchgate.net

Thermodynamic Property Prediction and Correlation

Accurate thermodynamic data is essential for the design and optimization of chemical separation and purification processes. Several studies have focused on experimentally measuring and modeling the key thermodynamic properties of Methyl 4-tert-butylbenzoate.

Saturated Vapor Pressure Measurement and Modeling (Antoine, Clarke−Glew equations)

The saturated vapor pressure of Methyl 4-tert-butylbenzoate has been experimentally determined using techniques such as ebulliometry over various temperature and pressure ranges. One study measured the vapor pressure from (1.21 to 34.66) kPa in a temperature range of (398.3 to 492.4) K. researchgate.netacs.orgresearchgate.netfigshare.comacs.org Another investigation covered a temperature range of 400.15 K to 532.25 K. acs.orgacs.orgfigshare.com

This experimental data has been successfully correlated using the Antoine equation, a semi-empirical formula describing the relationship between vapor pressure and temperature. The correlation has been shown to have a low average relative deviation (ARD) of 0.41%. acs.orgacs.org The Clarke-Glew equation has also been used to fit the experimental data. researchgate.netacs.orgresearchgate.netfigshare.comacs.org Based on these models, the atmospheric boiling point of Methyl 4-tert-butylbenzoate has been calculated to be 531.11 K. acs.orgacs.org

Antoine Equation Parameters for Methyl 4-tert-butylbenzoate

| Parameter | Value (from Study 1) | Value (from Study 2) |

|---|---|---|

| A | 18.031 | - |

| B | 7261.445 | - |

| C (K) | 8.857 | - |

The Antoine equation is given by: log₁₀(P) = A - (B / (T + C)), where P is the vapor pressure and T is the temperature. Note: Different studies may report different forms of the equation and parameters based on their experimental range. Study 1 covered the 398.3 K to 492.4 K range. researchgate.netacs.orgresearchgate.netacs.org Study 2 reported constants for a different form of the equation not directly comparable here but confirmed a good fit. acs.org

Enthalpy of Vaporization and Heat Capacity Determinations

The molar enthalpy of vaporization (ΔlgHm) is a critical thermodynamic property. Using the Clausius−Clapeyron equation with experimental vapor pressure data, the molar enthalpy of vaporization at the normal boiling point (531.11 K) was determined to be 51.24 kJ·mol⁻¹. acs.orgacs.org

The standard molar enthalpy of vaporization at 298.15 K has also been evaluated. One study, using the Clarke-Glew equation, reported a value of 57.49 kJ·mol⁻¹. researchgate.netacs.orgresearchgate.netacs.org Another study, employing Othmer's method with dimethyl phthalate and methyl benzoate (B1203000) as reference substances, calculated the standard molar enthalpies of vaporization at 298.15 K to be 71.39 and 71.92 kJ·mol⁻¹, respectively. acs.orgacs.org

Furthermore, the saturated molar heat capacity (Cs,m) of Methyl 4-tert-butylbenzoate was measured by an automatic adiabatic calorimeter in the temperature range of 293.15 K to 486.25 K. The data were successfully fitted to a quadratic polynomial as a function of temperature with an average relative deviation of 0.26%. acs.orgfigshare.com

Enthalpy of Vaporization for Methyl 4-tert-butylbenzoate

| Property | Value (kJ·mol⁻¹) | Condition | Source/Method |

|---|---|---|---|

| ΔlgHm | 51.24 | At Normal Boiling Point (531.11 K) | Clausius-Clapeyron Equation acs.orgacs.org |

| ΔlgHmθ | 57.49 | Standard (298.15 K) | Clarke-Glew Equation researchgate.netacs.orgacs.org |

| ΔlgHmθ | 71.39 | Standard (298.15 K) | Othmer's Method (vs. Dimethyl Phthalate) acs.orgacs.org |

| ΔlgHmθ | 71.92 | Standard (298.15 K) | Othmer's Method (vs. Methyl Benzoate) acs.orgacs.org |

Solubility Modeling in Pure and Mixed Solvents (Apelblat, λh, NRTL models)

While studies focusing on the solubility of Methyl 4-tert-butylbenzoate are not widely detailed in the provided context, the principles of solubility modeling are demonstrated in systems where it is used as a solvent. The solubility of para-tert-butylbenzoic acid has been experimentally measured in pure Methyl 4-tert-butylbenzoate and in a binary mixture of methanol (B129727) + Methyl 4-tert-butylbenzoate. researchgate.net

The experimental data for these systems were correlated with several thermodynamic models:

Modified Apelblat equation: This semi-empirical model is widely used to correlate solubility with temperature. In the study of para-tert-butylbenzoic acid, the Apelblat equation provided a better correlation than the other models. researchgate.net

λh (Buchowski) equation: This model is another common choice for correlating solid-liquid equilibrium data. researchgate.net

Non-Random Two-Liquid (NRTL) model: This model is used to describe the activity coefficients in liquid mixtures, providing insight into the intermolecular interactions affecting solubility. researchgate.net

The successful application of these models in a system involving Methyl 4-tert-butylbenzoate as the solvent is crucial for designing and optimizing crystallization processes for related compounds. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Investigations

QSAR and QSPR studies are computational methods that relate the chemical structure of a molecule to its biological activity or physical properties, respectively. These in silico techniques are valuable for predicting the behavior of compounds and guiding the design of new materials.

In Silico Prediction of Biological Activities and Material Performance

Methyl 4-tert-butylbenzoate is a critical intermediate in the synthesis of Avobenzone, a primary ingredient in modern sunscreens that absorbs UVA radiation. vinatiorganics.com The performance of Avobenzone and, by extension, the utility of Methyl 4-tert-butylbenzoate, is directly related to its molecular structure and properties.

While specific QSAR/QSPR studies on Methyl 4-tert-butylbenzoate itself are not detailed in the search results, its role as a precursor to a high-performance material like Avobenzone is a subject where such computational investigations would be highly relevant. vinatiorganics.com QSPR models could be employed to predict physical properties like boiling point, vapor pressure, and solubility, which are essential for optimizing the synthesis and purification processes. QSAR models could be used to screen potential derivatives for enhanced UV absorption properties or improved photostability, guiding the development of next-generation sunscreen agents. The Claisen condensation reaction between Methyl 4-tert-butylbenzoate and 4-methoxyacetophenone to produce Avobenzone is a well-established pathway where computational studies could predict reaction yields and kinetics based on the structural features of the reactants. sigmaaldrich.com

Biological and Biomedical Research Applications of Methyl 4 Tert Butylbenzoate Derivatives

Enzyme Inhibition Studies

The structural scaffold of 4-tert-butylbenzoic acid has been utilized to synthesize various derivatives, including N′-benzylidene-4-(tert-butyl)benzohydrazides, which have demonstrated notable enzyme inhibitory activity. These studies are crucial for the development of novel therapeutic agents for diseases associated with specific enzyme hyperactivity.

In Vitro Evaluation of Urease Inhibitory Activity of N′-Benzylidene-4-(tert-butyl)benzohydrazide Derivatives

A series of N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives have been synthesized and evaluated for their in vitro inhibitory effects against urease. nbinno.comvinatiorganics.com Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate, and its excessive activity is implicated in the pathogenesis of diseases caused by Helicobacter pylori, such as gastritis and peptic ulcers. The inhibitory potential of these synthetic derivatives is typically assessed by determining their IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

In one study, twenty-three new N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives were synthesized and tested for their urease inhibitory activity. nbinno.comnih.gov The results showed a wide range of inhibitory potential, with IC₅₀ values from 13.33 ± 0.58 µM to 251.74 ± 6.82 µM, compared to the standard urease inhibitor thiourea, which has an IC₅₀ of 21.14 ± 0.425 µM. nbinno.comvinatiorganics.comnih.gov Notably, two compounds in this series exhibited greater activity than the standard. nbinno.comnih.gov Another study on benzohydrazide derivatives also demonstrated significant urease inhibitory activities, with IC₅₀ values ranging from 0.87 ± 0.31 µM to 19.0 ± 0.25 µM, which were superior to that of thiourea (IC₅₀ = 21.25 ± 0.15 µM). semanticscholar.org

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Derivative 1 | 13.33 ± 0.58 | nbinno.comnih.gov |

| Derivative 2 | More active than standard | nbinno.comnih.gov |

| Benzohydrazide Derivative A | 0.87 ± 0.31 | semanticscholar.org |

| Thiourea (Standard) | 21.14 ± 0.425 | nbinno.comvinatiorganics.comnih.gov |

Structure-Activity Relationship (SAR) Elucidation for Enzyme Inhibition

The synthesis of a variety of N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives with different substituents on the benzylidene ring has enabled the elucidation of their structure-activity relationships (SAR) for urease inhibition. nbinno.com SAR studies have revealed that the nature and position of substituents on the phenyl ring significantly influence the inhibitory potency. semanticscholar.org

It has been observed that the presence of electron-donating groups on the phenyl ring enhances the enzyme inhibitory activity. nbinno.comnih.gov For instance, compounds with hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups have shown potent urease inhibition. The position of these substituents is also critical, with para-substituted compounds generally exhibiting stronger activity. Molecular docking studies have been employed to understand the binding interactions between the inhibitors and the active site of the urease enzyme, further supporting the SAR findings. nbinno.com These computational studies help in visualizing how different functional groups on the inhibitor molecule interact with the amino acid residues in the enzyme's active site, providing a rationale for the observed inhibitory activities. nbinno.com

Hydrolytic Metabolism and Biotransformation Kinetics

The ester functional group in methyl 4-tert-butylbenzoate and its derivatives makes them susceptible to hydrolysis by esterases present in the body, such as in plasma and liver microsomes. Understanding the hydrolytic stability and biotransformation kinetics of these compounds is essential for their development as therapeutic agents, as these factors significantly influence their pharmacokinetic profiles and bioavailability.

Comparative Chemical and Biological Hydrolytic Stability in Plasma and Liver Microsomes

The hydrolytic stability of esters is a key determinant of their in vivo half-life. Studies on homologous series of benzoate (B1203000) esters have provided insights into the factors affecting their stability in biological matrices. For instance, the stability of methyl benzoate has been evaluated in rat plasma and liver microsomes, with half-life values of 36 and 15 minutes, respectively. The rate of hydrolysis can be influenced by the nature of the alcohol and the acid moieties of the ester.

While specific data on the hydrolytic stability of methyl 4-tert-butylbenzoate is not extensively detailed in the reviewed literature, the principles governing the stability of structurally similar esters like methyl benzoate and parabens (esters of p-hydroxybenzoic acid) are applicable. The presence of the bulky tert-butyl group at the para position of the benzene (B151609) ring may influence the rate of enzymatic hydrolysis. The hydrolytic metabolism of parabens has been shown to be dependent on the length of the alkyl chain, with different tissues exhibiting varying substrate specificities. nih.gov

Investigation of Carboxylesterase (CES) Activity in Hydrolysis

Carboxylesterases (CES) are the primary enzymes responsible for the hydrolysis of a wide variety of ester-containing drugs and xenobiotics. nih.gov These enzymes are abundant in the liver, plasma, and small intestine. The involvement of CES in the hydrolysis of benzoate esters has been confirmed through inhibition studies using selective CES inhibitors like bis-(p-nitrophenyl)phosphate. In the presence of this inhibitor, the metabolism of methyl benzoate and ethyl benzoate was significantly reduced in both rat plasma and liver microsomes, confirming the central role of CES in their hydrolysis.

Human carboxylesterases are broadly classified into two main families, hCE1 and hCE2, which exhibit different substrate specificities and tissue distribution. hCE1 is predominantly found in the liver, while hCE2 is abundant in the small intestine. nih.gov The specific CES isozymes involved in the hydrolysis of methyl 4-tert-butylbenzoate would determine its metabolic fate and potential for oral bioavailability.

Implications for Prodrug Design and Bioactive Compound Development

The susceptibility of the ester group to enzymatic hydrolysis is a key consideration in prodrug design. A prodrug is an inactive or less active molecule that is converted into the active drug in the body through enzymatic or chemical reactions. By modifying a drug molecule to include an ester group, its physicochemical properties, such as solubility and permeability, can be improved. The rate of hydrolysis of the ester can be tailored by altering the structure of the alcohol or acid portion to control the release of the active drug.

The understanding of the hydrolytic stability of methyl 4-tert-butylbenzoate derivatives and the role of carboxylesterases in their metabolism can be leveraged to design prodrugs with optimized pharmacokinetic properties. For example, by creating an ester prodrug of a polar drug, its lipophilicity can be increased, enhancing its absorption across biological membranes. The subsequent hydrolysis by CES in the plasma or liver would then release the active parent drug. Therefore, the principles of hydrolytic metabolism are integral to the development of effective and targeted bioactive compounds based on the methyl 4-tert-butylbenzoate scaffold.

Exploration of Therapeutic Potentials of Derivatives

While Methyl 4-tert-butylbenzoate is primarily recognized as a key intermediate in the chemical industry, particularly for producing personal care ingredients like Avobenzone (B1665848), research into its derivatives has begun to explore potential therapeutic applications. vinatiorganics.comnbinno.comvinatiorganics.com The focus of this research is on synthesizing new compounds from Methyl 4-tert-butylbenzoate and evaluating their biological activities.

Research into Receptor and Enzyme Interaction Modulations

Recent studies have investigated the potential of derivatives synthesized from Methyl 4-tert-butylbenzoate to act as enzyme inhibitors. One area of research has been the development of N'-benzylidene-4-tert-butylbenzohydrazide derivatives. These compounds are synthesized using Methyl 4-tert-butylbenzoate as a starting material, which is first converted to 4-tert-butylbenzohydrazide and then reacted with various aromatic aldehydes. semanticscholar.org

In one study, a series of these derivatives was synthesized and evaluated for their in vitro urease inhibitory activity. The results indicated that several of the synthesized compounds exhibited significant inhibition of the urease enzyme, with some derivatives showing higher potency than the standard inhibitor, thiourea. The inhibitory activity varied based on the nature of the substituents on the phenyl ring of the benzylidene moiety, suggesting that modifications to the derivative's structure could modulate its interaction with the enzyme's active site. semanticscholar.org Molecular docking simulations were also performed to understand the binding interactions between these derivatives and the urease enzyme, providing insight into the structure-activity relationship (SAR). semanticscholar.org

Table 1: In Vitro Urease Inhibition by N'-benzylidene-4-tert-butylbenzohydrazide Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| Derivative 4 | 13.33 ± 0.58 |

| Derivative 10 | 15.21 ± 0.84 |

| Derivative 15 | 20.11 ± 0.66 |

| Thiourea (Standard) | 21.14 ± 0.425 |

IC₅₀ represents the concentration required to inhibit 50% of the enzyme activity. Data sourced from in vitro studies on N'-benzylidene-4-(t-Bu)benzohydrazide derivatives. semanticscholar.org

Research into Related Compounds for Pest Management (e.g., Methyl Benzoate as Insecticide/Repellent)

While research into the biomedical applications of Methyl 4-tert-butylbenzoate derivatives is limited, a related compound, Methyl Benzoate, has been extensively studied for its significant potential in pest management. Methyl Benzoate is a naturally occurring volatile compound found in various plants and is recognized as a promising, environmentally friendly biopesticide. nih.gov

Modes of Action Studies for Environmentally Friendly Pest Control

Methyl Benzoate has demonstrated multiple modes of action against a wide range of agricultural, urban, and stored product pests, making it a versatile candidate for integrated pest management (IPM) programs. nih.gov Its effectiveness stems from its ability to act as a:

Contact Toxicant: It can cause mortality in insects upon direct contact.

Fumigant: Its volatile nature allows it to be effective as a fumigant, killing pests in enclosed spaces like silos or greenhouses. Studies have shown it to be a potent fumigant against pests like the Indian meal moth and the red imported fire ant.

Repellent: Methyl Benzoate can deter insects from infesting plants or specific areas. Research has demonstrated its repellent activity against pests such as the common bed bug (Cimex lectularius) and the sweetpotato whitefly (Bemisia tabaci). sigmaaldrich.com

Ovicide: It is toxic to the egg stage of several insect species, preventing them from hatching. This has been observed in species like the brown marmorated stink bug and the diamondback moth.

Oviposition Deterrent: The presence of Methyl Benzoate can prevent female insects from laying their eggs on treated surfaces. sigmaaldrich.com

The development of biopesticides like Methyl Benzoate is driven by the need for alternatives to synthetic chemical pesticides, which can lead to insecticide resistance and environmental harm. nih.gov As a naturally derived compound, Methyl Benzoate is considered to have a more favorable profile for human health and the environment. nih.gov

Table 2: Efficacy of Methyl Benzoate Against Various Pests

| Pest Species | Bioassay Type | Efficacy / Result |

|---|---|---|

| Sweetpotato Whitefly (Bemisia tabaci) | Direct Spray (2% MB) | 100% corrected mortality at 24h |

| Sweetpotato Whitefly (Bemisia tabaci) | Fumigation | 96.5% mortality within 10h |

| Indian Meal Moth (Plodia interpunctella) | Fumigation (0.1 µL/L air) | Median Lethal Time (LT₅₀) of 3.8 hours |

| Common Bed Bug (Cimex lectularius) | Repellency Assay | Significant repellency observed over 1 hour |

MB refers to Methyl Benzoate. Data compiled from various laboratory and greenhouse studies. sigmaaldrich.com

Applications in Advanced Materials Science and Engineering

Development of UV Stabilizers and Absorbers

A primary application of Methyl 4-butylbenzoate is in the development of organic molecules capable of absorbing ultraviolet (UV) radiation, which are essential for stabilizing materials against photodegradation.

Methyl 4-tert-butylbenzoate serves as a crucial precursor in the industrial synthesis of Avobenzone (B1665848), a widely used oil-soluble ingredient in sunscreen products designed to absorb the full spectrum of UVA rays. The most common method for this synthesis is the Claisen condensation reaction. nbinno.comsigmaaldrich.com This reaction involves the condensation of Methyl 4-tert-butylbenzoate with 4-methoxyacetophenone in a non-polar solvent such as toluene (B28343), facilitated by a strong base like sodium amide or potassium methoxide. researchgate.netvinatiorganics.com

The purity of the Methyl 4-tert-butylbenzoate reactant is a critical factor in achieving a high yield and quality of the final Avobenzone product. nbinno.com The resulting molecule, Avobenzone (chemically known as 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione), is a dibenzoylmethane derivative. researchgate.net In its ground state, Avobenzone exists as a mixture of enol and keto tautomeric forms, with the chelated enol form being favored and stabilized by an intramolecular hydrogen bond. researchgate.net This structural characteristic is fundamental to its ability to absorb UVA radiation, with a maximum absorption at 357 nm. researchgate.net

Reaction Scheme for Avobenzone Synthesis:

Reactant 1: Methyl 4-tert-butylbenzoate

Reactant 2: 4-methoxyacetophenone

Reaction Type: Claisen Condensation

Catalyst: Strong base (e.g., Sodium Amide)

Solvent: Toluene

Product: Avobenzone

The photostability of Avobenzone, a principal UV-absorbing derivative of this compound, is a subject of extensive research as it is known to be highly dependent on its chemical environment, particularly the solvent. researchgate.netredalyc.org Upon exposure to UV radiation, Avobenzone can undergo photoisomerization from its effective enol form to the less-absorbent keto form, and in some conditions, it can undergo photodegradation, leading to a loss of its UV-filtering capacity. researchgate.netnih.gov

Studies have demonstrated that the polarity and proticity of the solvent play a significant role in the photostability of Avobenzone. researchgate.netscielo.org.co In nonpolar solvents like cyclohexane, Avobenzone is prone to significant photodegradation. researchgate.net In moderately polar aprotic solvents such as ethyl acetate (B1210297), both photoisomerization and photodegradation occur. researchgate.net Conversely, in polar protic solvents like methanol (B129727), Avobenzone exhibits considerably higher photostability. researchgate.netnih.gov The presence of oxygen can also influence the degradation pathway, with photoisomerization being more prominent in its presence. researchgate.net This knowledge is critical for formulators in the cosmetics and materials industries to develop stable and effective UV-protective products. researchgate.net

| Solvent Type | Example Solvent | Observed Photochemical Behavior of Avobenzone | Primary Degradation Pathway |

|---|---|---|---|

| Nonpolar | Cyclohexane | Appreciable degradation | Photodegradation researchgate.net |

| Moderately Polar Aprotic | Ethyl Acetate | Both photoisomerization and photodegradation | Photoisomerization & Photodegradation researchgate.net |

| Polar Aprotic | Dimethylsulfoxide | Photoisomerization | Photoisomerization researchgate.net |

| Polar Protic | Methanol | Essentially photostable | Minimal degradation researchgate.netnih.gov |

Role in Polymer and Advanced Material Synthesis

This compound and its derivatives are utilized in the synthesis and modification of polymers and other advanced materials. Its applications in this sector are linked to its ability to influence and enhance the physical and chemical properties of polymer systems. nbinno.com

The compound functions as an effective modifier for alkyd resins, where it contributes to improving properties such as luster, color retention, and the speed of drying. nbinno.comvinatiorganics.com This makes it a valuable additive in the coatings and paints industry. Furthermore, it has been identified as a heat stabilizer for polyvinyl chloride (PVC), helping to prevent thermal degradation of the polymer during processing and use. nbinno.comvinatiorganics.com In the case of polypropylene (PP), it can act as a nucleating agent, which influences the polymer's crystalline structure, leading to improvements in its mechanical properties and transparency. nbinno.com These roles highlight the versatility of this compound in creating advanced polymer composites and functionalized plastics with tailored characteristics. nbinno.com

Function as a Specialty Chemical Intermediate in High-Value Formulations

Beyond its direct use as a polymer additive, this compound is a significant specialty chemical intermediate, serving as a building block for the synthesis of more complex and high-value molecules. nbinno.comnbinno.com Its chemical structure, featuring both an ester group and a tert-butyl group, allows for a variety of chemical transformations. nbinno.com

The most prominent example of its function as an intermediate is in the production of the UVA absorber, Avobenzone. nbinno.comvinatiorganics.com This application is a cornerstone of its industrial importance. Additionally, it is used in the synthesis of other specialty chemicals, such as tris(4-tert-butylphenyl)methyl chloride. sigmaaldrich.comvinatiorganics.com The compound also finds application as an additive in the formulation of cutting oils and lubricants, where it contributes to the performance of these industrial fluids. vinatiorganics.comvinatiorganics.com The consistent quality and availability of this compound are crucial for research and development efforts aimed at discovering new synthetic pathways and applications for this versatile intermediate. nbinno.com

Environmental and Sustainable Chemistry Research

Development of Eco-Conscious Synthesis Methodologies

The traditional synthesis of benzoate (B1203000) esters, including methyl 4-butylbenzoate, often involves the esterification of the corresponding carboxylic acid with an alcohol in the presence of a strong mineral acid catalyst, such as concentrated sulfuric acid. mdpi.comgoogle.com While effective, these methods present significant environmental challenges. The use of homogeneous catalysts like sulfuric acid leads to difficulties in product separation, catalyst recovery, and the generation of large volumes of acidic wastewater, which requires extensive treatment. mdpi.com Furthermore, the process can involve long reaction times and potential side reactions like dehydration and carbonization of organic materials. google.com

To address these shortcomings, research has explored innovative, eco-conscious synthesis routes. One promising approach is the adoption of microwave-assisted organic synthesis (MAOS). The use of microwave energy as a heating source offers advantages over conventional heating by providing rapid and uniform heating throughout the reaction volume. researchgate.net This can dramatically reduce reaction times and improve energy efficiency. For instance, in the synthesis of methyl benzoate, microwave irradiation has been shown to achieve a 99.99% conversion of benzoic acid in just 10 minutes, a significant improvement over conventional batch reactors. researchgate.net

Another key area of development is process intensification through the use of continuous flow reactors, particularly microreactors. evergreensinochem.com These systems offer superior heat and mass transfer compared to traditional batch reactors due to their high surface-area-to-volume ratio. evergreensinochem.com This enhanced efficiency can lead to shorter reaction times, improved product yields, and a reduction in byproducts. Research indicates that conducting esterification in a microreactor can decrease the reaction time from hours to minutes and increase the conversion rate by over 20% compared to batch processing. evergreensinochem.com These methodologies represent a significant step towards safer, more efficient, and sustainable chemical production.

Research on Greener Solvents and Catalytic Systems in Production

A central tenet of green chemistry is the replacement of hazardous substances with safer alternatives. In the synthesis of this compound, this principle is most evident in the research on alternative solvents and catalytic systems.

Greener Solvents: Traditional synthesis often relies on volatile organic solvents (VOCs) which can be toxic and contribute to air pollution. evergreensinochem.com Research is actively exploring benign alternatives. Ionic liquids, which are salts in a liquid state at or near room temperature, are a promising option. evergreensinochem.com Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of reactants make them attractive green solvents. evergreensinochem.com In esterification reactions, ionic liquids can serve as both the solvent and a co-catalyst, enhancing the reaction rate while simplifying product recovery and enabling solvent recycling. evergreensinochem.com

Greener Catalytic Systems: The development of heterogeneous solid acid catalysts is a cornerstone of sustainable ester synthesis. Unlike homogeneous catalysts, solid catalysts can be easily separated from the reaction mixture by simple filtration, allowing for their reuse and significantly reducing waste. mdpi.com This approach not only simplifies the purification process but also lowers production costs. google.com

Several types of solid acid catalysts have been investigated for benzoate ester synthesis:

Sulfonic Acid Resins: These polymeric catalysts have been successfully used for the synthesis of methyl p-tert-butylbenzoate. They are effective, easily separated from the product, and can be recycled, which helps to lower production costs and reduce the need for corrosive acid catalysts. google.com

Zirconium-Based Solid Acids: A solid superacid catalyst composed of zirconium and titanium (Zr/Ti) has demonstrated high activity for the esterification of various benzoic acids with methanol (B129727). mdpi.com This catalyst is robust, easily recoverable, and can be reused multiple times without a significant loss in performance. mdpi.com

Zeolites: Hβ zeolite, a type of solid acid catalyst, has been used in the microwave-assisted synthesis of methyl benzoate, achieving high conversion and selectivity. researchgate.net

Photocatalysts: Advanced research has explored the use of photocatalysts, such as vanadium-impregnated graphitic carbon nitride (VO@g-C₃N₄), for the oxidative esterification of alcohols. Under visible light, these materials can catalyze the reaction with high efficiency. taylorandfrancis.com

The following table summarizes the advantages of various green catalytic systems over traditional methods.

| Catalyst Type | Example(s) | Key Advantages | Source(s) |

| Traditional Homogeneous | Concentrated Sulfuric Acid | High yield (initially) | mdpi.comgoogle.com |

| Solid Acid Resin | Sulfonic Acid Resin | Easy separation, recyclable, reduces corrosion | google.com |

| Mixed Metal Oxide | Zr/Ti Solid Superacid | High catalytic activity, reusable, stable | mdpi.com |

| Zeolite | Hβ Zeolite | Effective in microwave synthesis, high conversion | researchgate.net |

| Photocatalyst | VO@g-C₃N₄ | Uses visible light, high efficiency | taylorandfrancis.com |

Investigations into Process Efficiency and Waste Reduction Strategies

Improving process efficiency and minimizing waste are critical for the sustainable production of chemicals like this compound. The primary strategies revolve around the use of recyclable catalysts and the optimization of reaction conditions.

The reusability of heterogeneous catalysts is a key factor in waste reduction. For example, the Zr/Ti solid acid catalyst used for methyl benzoate synthesis was recovered and reused for a second reaction, affording a yield of 84.1%, which was comparable to the initial run. mdpi.com Studies of the catalyst's surface properties after recovery showed that its pore structure and specific surface area remained largely unchanged, demonstrating its stability and suitability for multiple reaction cycles. mdpi.com Similarly, sulfonic acid resins can be easily recovered and reused, contributing to a more economical and environmentally friendly process. google.com

| Parameter | Conventional Batch Reactor | Microwave-Assisted Reactor |

| Heating Method | External, slow | Volumetric, rapid |

| Reaction Time | Hours | 10 minutes |

| Benzoic Acid Conversion | 88% | 99.99% |

| Energy Use | Higher | Lower |

| Data based on the synthesis of methyl benzoate. researchgate.net |

By integrating these eco-conscious methodologies, greener catalytic systems, and efficiency-focused strategies, the chemical industry can significantly reduce the environmental impact associated with the production of this compound and related compounds.

Future Directions and Emerging Research Frontiers

Integration of Artificial Intelligence and Machine Learning in Material Discovery and Catalysis

For the production of Methyl 4-butylbenzoate, which is typically synthesized through the esterification of 4-tert-butylbenzoic acid, ML models can be employed to predict and optimize reaction conditions. beilstein-journals.org These models can identify the most efficient parameters, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. beilstein-journals.org By utilizing techniques like differential reaction fingerprints (DRFP), which convert reaction SMILES sequences into binary fingerprints, ML algorithms can effectively process and learn from large chemical reaction datasets to enhance predictive accuracy. beilstein-journals.org This data-driven approach has the potential to streamline the development of new, more efficient catalysts and synthetic routes, moving beyond traditional trial-and-error methodologies.

Table 1: Potential Applications of AI/ML in this compound Synthesis

| Application Area | AI/ML Technique | Potential Benefit |

|---|---|---|

| Catalyst Design | Large Language Models (LLMs), Bayesian Optimization | Rapid identification of novel, efficient catalysts for esterification. |

| Process Optimization | Machine Learning Models (e.g., using DRFP) | Prediction and fine-tuning of reaction conditions to maximize yield and selectivity. |

| Retrosynthesis Planning | Computer-Aided Synthesis Planning (CASP) | Discovery of new and more efficient synthetic pathways. beilstein-journals.org |

Exploration of Unconventional Synthetic Routes and Catalytic Systems

Future research is increasingly focused on unconventional synthetic routes and novel catalytic systems to produce this compound and other esters in a more sustainable and efficient manner. One promising area is the use of solid acid catalysts, which offer advantages over traditional homogeneous catalysts like sulfuric acid by being recoverable and reducing wastewater production. mdpi.com For instance, zirconium-based solid acids have been shown to be effective for the esterification of benzoic acids. mdpi.com Another innovative approach involves the use of layered alkaline earth benzoates as reusable heterogeneous catalysts, which have demonstrated significant conversion rates for the methyl esterification of benzoic acid. researchgate.net

The development of novel catalytic systems also extends to biocatalysis, where enzymes like lipases are used to catalyze esterification. nih.gov This method offers high selectivity and operates under mild conditions, aligning with the principles of green chemistry. Additionally, new catalytic systems, such as those based on dual-metal cores, are being explored to enhance reaction efficiency and selectivity in the synthesis of fine chemicals. sciencedaily.com These advanced catalysts have the potential to significantly reduce the carbon footprint of chemical manufacturing processes. sciencedaily.com

Advanced Analytical Techniques for Real-time Process Monitoring and Quality Control

The implementation of Process Analytical Technology (PAT) is a key trend for enhancing the efficiency and quality of chemical manufacturing. mt.comwikipedia.org PAT utilizes in-line or on-line analytical tools to monitor critical process parameters in real-time, enabling better control over the reaction and ensuring consistent product quality. mt.comwikipedia.org For the synthesis of this compound, techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Raman spectroscopy can be integrated into the production line to continuously monitor the concentration of reactants and products. americanpharmaceuticalreview.com

This real-time data allows for immediate adjustments to process conditions, helping to maintain optimal reaction performance and minimize the formation of impurities. americanpharmaceuticalreview.com The use of PAT is particularly beneficial in continuous flow manufacturing, where it provides critical information on when the product stream is at a steady state and ready for collection. americanpharmaceuticalreview.com By providing a deeper understanding of the reaction kinetics and mechanisms, these advanced analytical techniques facilitate a more robust and efficient manufacturing process, which is a core principle of Quality by Design (QbD). researchgate.net

Design and Synthesis of Highly Specific Bioactive Agents

While this compound is primarily known as a precursor to the broad-spectrum UV filter avobenzone (B1665848), future research is likely to explore its potential in the design and synthesis of more specific bioactive agents. vinatiorganics.comvinatiorganics.comvinatiorganics.comsigmaaldrich.comchemicalbook.com The structural scaffold of this compound can be modified to create new derivatives with tailored biological activities. For example, the synthesis of benzoate (B1203000) ester functionalized 1,4-phenylenediamine derivatives has been explored, demonstrating the versatility of the benzoate structure in creating novel compounds with interesting optical and thermal properties. researchgate.net